molecular formula C19H19N5O4S B14935145 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B14935145
M. Wt: 413.5 g/mol
InChI Key: PBTYTPYHNZLWHT-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiazolidine ring, a pyridine ring, and an oxadiazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

    Construction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide.

    Coupling Reactions: The final step involves coupling the thiazolidine and oxadiazole intermediates with a pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting their activity by interacting with the active site.

    Modulate Receptor Activity: Acting as an agonist or antagonist.

    Affect Signal Transduction Pathways: Altering the phosphorylation state of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide shares structural similarities with other thiazolidine, pyridine, and oxadiazole derivatives.

Uniqueness

    Structural Complexity: The combination of three distinct ring systems in a single molecule.

    Versatility: The ability to undergo various chemical reactions and interact with multiple biological targets.

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C19H19N5O4S/c25-17(6-7-18-22-19(23-28-18)14-8-10-20-11-9-14)21-15-2-4-16(5-3-15)24-12-1-13-29(24,26)27/h2-5,8-11H,1,6-7,12-13H2,(H,21,25)

InChI Key

PBTYTPYHNZLWHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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